3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid

Description

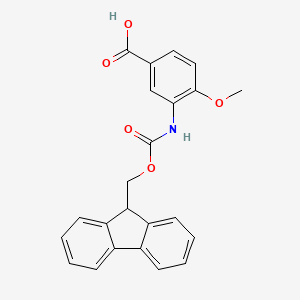

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid (CAS: 256935-69-0) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected aromatic amino acid derivative. The compound features a benzoic acid backbone substituted with a methoxy group at the 4-position and an Fmoc-protected amino group at the 3-position. The Fmoc group is a widely used temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . The 4-methoxy substituent enhances solubility in polar organic solvents (e.g., tetrahydrofuran, dimethylformamide) and may influence steric or electronic interactions during conjugation reactions.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-11-10-14(22(25)26)12-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHASRZZYFQOPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256935-69-0 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that this compound is an alanine derivative, which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

It is known that this compound is useful as a coupling agent in peptide synthesis, which suggests that it may interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis, it is likely that this compound affects the pathways involved in protein synthesis and turnover.

Result of Action

Given its role in peptide synthesis, it is likely that this compound influences the structure and function of proteins within the cell.

Action Environment

It is known that this compound is stable at room temperature and has a long shelf-life, suggesting that it is relatively resistant to environmental changes.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid, also known by its CAS number 256935-69-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 256935-69-0 |

| Purity | 97% |

Structure

The structure of the compound features a fluorenyl group, which is known for its stability and ability to enhance the pharmacokinetic properties of drugs. The methoxy and carbonyl groups contribute to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound may inhibit the proliferation of various cancer cell lines. The fluorenyl moiety is believed to play a crucial role in enhancing cytotoxicity against tumor cells.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

- Antitumor Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of fluorenylmethoxycarbonyl compounds showed significant inhibition of cancer cell growth in vitro, particularly in breast and colon cancer cell lines .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups .

- Oxidative Stress Protection : An investigation into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |

| 4-methoxybenzoic acid | Low | Low | Low |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their impacts:

Substituent Analysis :

- Methoxy (OCH₃): The target compound’s 4-methoxy group improves solubility in polar solvents compared to non-polar substituents (e.g., methyl). However, steric hindrance from the methoxy group may reduce coupling efficiency in SPPS compared to smaller substituents like methyl .

- Branched Alkoxy (iBu) : The isobutoxy group in increases steric bulk, which may hinder coupling reactions but improve resistance to enzymatic degradation in peptide derivatives.

Key Observations :

Physical and Analytical Properties

Melting Points and Solubility :

Elemental Analysis :

- The 3-CH₃ analog shows close alignment between experimental (C: 73.90%, H: 5.10%, N: 3.65%) and theoretical values (C: 73.98%, H: 5.13%, N: 3.75%), confirming high purity .

Q & A

Basic: What critical handling precautions are required for safe laboratory use of this compound?

Answer:

The compound must be stored in a tightly closed container in a cool, well-ventilated area away from direct sunlight or heat sources . Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory during handling to mitigate risks of dermal or ocular exposure. While acute toxicity data (oral, dermal, inhalation) are classified under Category 4 (harmful), incomplete toxicological profiles necessitate adherence to precautionary measures such as avoiding aerosol formation and ensuring immediate decontamination of spills using dry methods .

Basic: How does the Fmoc group influence the compound’s utility in peptide synthesis?

Answer:

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protective group for amines, enabling selective deprotection under basic conditions (e.g., piperidine) without disrupting acid-labile functionalities. This feature is critical for solid-phase peptide synthesis (SPPS), where the compound’s methoxybenzoic acid backbone facilitates coupling reactions. The Fmoc group’s UV activity (λ~300 nm) also aids in reaction monitoring via HPLC .

Advanced: What methodological strategies optimize the synthesis of this compound?

Answer:

Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to traditional thermal methods. For example, coupling the Fmoc-protected amine to 4-methoxybenzoic acid derivatives using carbodiimide activators (e.g., EDC/HOBt) under microwave irradiation (50–80°C, 10–30 min) achieves >90% conversion . Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures >95% purity .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

Accelerated stability studies involve incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C, with aliquots analyzed by LC-MS at intervals (0, 7, 14 days). Decomposition products (e.g., free amine from Fmoc cleavage) are quantified to determine degradation kinetics. Thermal gravimetric analysis (TGA) further characterizes decomposition temperatures, with evidence suggesting stability up to 150°C under inert atmospheres .

Advanced: What analytical techniques are recommended for structural and purity characterization?

Answer:

- NMR (¹H/¹³C): Confirms regiochemistry of the Fmoc and methoxy groups (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for fluorenyl).

- HPLC-MS: Monitors purity (>95%) and detects hydrolytic byproducts (e.g., 4-methoxybenzoic acid).

- FT-IR: Validates carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and ester groups) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like proteases or kinases. The methoxy group’s electron-donating effects and Fmoc’s hydrophobicity are parameterized to predict binding affinities. Comparative studies with analogs (e.g., 3,5-difluorophenyl derivatives) highlight steric and electronic influences on target selectivity .

Advanced: What contradictions exist in literature regarding this compound’s biological activity?

Answer:

While structural analogs (e.g., 4-(phenylthio)butanoic acid derivatives) exhibit antioxidant activity, the methoxybenzoic acid moiety in this compound may reduce reactive oxygen species (ROS) scavenging efficacy. Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cell lines) suggest context-dependent effects, necessitating dose-response assays in physiologically relevant models .

Advanced: How do researchers address conflicting data on environmental persistence and ecotoxicity?

Answer:

The absence of ecotoxicological data (e.g., LC₅₀ for aquatic organisms) requires extrapolation from structurally related Fmoc compounds. OECD 301D biodegradability tests (28-day closed bottle) and QSAR models estimate half-lives in soil/water. Mitigation strategies include waste neutralization (pH 7) and incineration to prevent bioaccumulation .

Advanced: What comparative studies differentiate this compound from its fluorinated analogs?

Answer:

Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity. Comparative HPLC retention times and logP measurements quantify polarity differences, while X-ray crystallography reveals conformational impacts of fluorine substitution on binding pockets .

Advanced: How is the compound’s reactivity with incompatible materials managed during synthesis?

Answer:

Incompatibility with strong acids/bases necessitates pH-controlled reaction environments (pH 6–8). For example, Fmoc deprotection uses 20% piperidine in DMF (pH ~10), while coupling steps employ buffered conditions (pH 5–6). Real-time pH monitoring and inert atmospheres (N₂/Ar) prevent side reactions like ester hydrolysis or Fmoc premature cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.